molecular formula C19H20N2O7 B11059488 (1Z)-N'-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

(1Z)-N'-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

Cat. No.: B11059488
M. Wt: 388.4 g/mol
InChI Key: ZDXZFCPDWRMTFV-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxole ring.

    Introduction of the Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.

    Coupling with the Ethanimidamide Moiety: The final step involves coupling the benzodioxole derivative with the ethanimidamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidamide moiety, converting it to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-hydroxyphenyl)ethanimidamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-ethoxyphenyl)ethanimidamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole ring and the methoxyphenyl group allows for unique interactions with biological targets and chemical reagents, making it a versatile compound in various applications.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C19H20N2O7/c1-23-12-6-4-11(5-7-12)8-15(20)21-28-19(22)13-9-14(24-2)17-18(16(13)25-3)27-10-26-17/h4-7,9H,8,10H2,1-3H3,(H2,20,21)

InChI Key

ZDXZFCPDWRMTFV-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C3C(=C2OC)OCO3)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C3C(=C2OC)OCO3)OC)N

Origin of Product

United States

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